molecular formula C12H19BClFO3Si B597030 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid CAS No. 1256354-94-5

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

Cat. No. B597030
CAS RN: 1256354-94-5
M. Wt: 304.624
InChI Key: ULJYVSNUMFICIW-UHFFFAOYSA-N
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Description

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a white to off-white powder or crystals . It is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C12H21BO3Si . The InChI key is RDQWADDNQONTLB-UHFFFAOYSA-N . Unfortunately, the search results do not provide further details about the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.19 . It has a melting point of 86-91 °C (lit.) . The predicted boiling point is 330.3±44.0 °C and the predicted density is 1.01±0.1 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a specialized chemical compound used in various synthetic processes. It is closely related to other phenylboronic acids and derivatives, which serve as key intermediates in the synthesis of complex molecules. For instance, phenylboronic acids are integral to the Suzuki–Miyaura cross-coupling reaction, a prominent method in organic chemistry for forming carbon-carbon bonds. This reaction is widely utilized in the creation of pharmaceuticals, agrochemicals, and organic materials. The ability of these compounds to participate in cross-coupling reactions underscores their importance in drug discovery and material science research (Lee, Schmink, & Berritt, 2020).

Furthermore, phenylboronic acid derivatives have been used in the synthesis of thiophene derivatives via the palladium-catalyzed Suzuki cross-coupling reaction. This method offers a controlled way to introduce various substituents, significantly influencing the electronic properties of the resulting compounds. These thiophene derivatives show potential for various applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Antimicrobial Activities

Some phenylboronic acids exhibit significant antimicrobial activities. For instance, certain fluoro-2-formylphenylboronic acids have demonstrated effectiveness against a range of fungal strains. The tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the position of the fluorine substituent are crucial factors in their observed activity. This highlights the potential of these compounds in developing new antifungal agents (Borys et al., 2019).

Bioactive Boron Compounds

The study of bioactive boron compounds, especially those containing fluorine, is an expanding field in pharmaceutical chemistry. These compounds are known for their ability to form stable dative bonds with nucleophiles due to the electrophilic nature of the boron atom. This characteristic enables the creation of boron-containing pharmaceuticals, such as bortezomib and Tavaborole, used for treating various medical conditions. The incorporation of fluorine into these molecules is a strategic approach to enhance their bioactivity and efficacy (Zhu et al., 2017).

Safety and Hazards

This compound is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYVSNUMFICIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681696
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256354-94-5
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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